An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique oxazole ring structure, combined with the reactive chloro and ester functionalities, makes it a valuable intermediate in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection products.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.
Core Properties and Data
The fundamental chemical and physical properties of Ethyl 2-chlorooxazole-4-carboxylate are summarized below.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-1,3-oxazole-4-carboxylate | [2] |
| CAS Number | 460081-18-9 | [2][3] |
| Molecular Formula | C₆H₆ClNO₃ | [3][4][5] |
| Molecular Weight | 175.57 g/mol | [3] |
| InChI Key | SYWQOPRAPDMWMC-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1=CN=C(O1)Cl | [4] |
| Synonyms | 2-Chloro-4-oxazolecarboxylic acid ethyl ester, 2-chloro-oxazole-4-carboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate | [4] |
Physical and Spectral Data
| Property | Value | Source |
| Physical Form | Solid, white needle-like crystals | [2][6] |
| Purity | ≥ 95% - 97% | [1][2] |
| Storage Temperature | Freezer | [2] |
| ¹H NMR (CDCl₃) | δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H) | [6] |
| Mass Spectrum (ESI+) | m/z 176/177 [M+H]⁺ | [6] |
Synthesis and Experimental Protocols
Ethyl 2-chlorooxazole-4-carboxylate is synthesized from its amino precursor, Ethyl 2-aminooxazole-4-carboxylate. The process involves a diazotization reaction followed by chlorination.
Experimental Protocol: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
This protocol is adapted from a documented laboratory procedure.[6][7]
Materials and Reagents:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Cuprous(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[6][7]
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).[6]
-
Addition of Nitrite: Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.[6]
-
Heating: Heat the reaction mixture to 75 °C.[6]
-
Substrate Addition: Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed during this step.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. This will yield a dark, oily solid.[6]
-
Purification: Purify the crude product by column chromatography on neutral silica gel, using a hexane/ethyl acetate (3:1) solvent mixture.[6]
-
Final Product: The purified product, ethyl 2-chlorooxazole-4-carboxylate, is obtained as white needle-like crystals upon recrystallization from hexane (1.27 g, 71% yield).[6]
Caption: Synthesis workflow for Ethyl 2-chlorooxazole-4-carboxylate.
Applications in Drug Development and Chemical Synthesis
Ethyl 2-chlorooxazole-4-carboxylate is a highly versatile scaffold for synthesizing substituted oxazoles, which are important motifs in many biologically active compounds.[7][8] Its primary utility lies in its ability to undergo various palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Substitution at C-2 Position: The chloro-substituent at the C-2 position is readily displaced. Suzuki, Stille, and Negishi coupling reactions have been successfully employed to install a variety of substituents at this position, creating 2,4-disubstituted oxazoles.[7]
-
Substitution at C-5 Position: Following the initial coupling at C-2, the C-5 position can be functionalized. This is typically achieved through bromination, followed by a second palladium-catalyzed coupling reaction to introduce another substituent.[7]
-
Modification of C-4 Carboxylate: The ethyl ester at the C-4 position provides another handle for synthetic manipulation, allowing for the creation of 2,4,5-trisubstituted oxazoles.[7][8]
This sequential and regiocontrolled functionalization makes the compound an ideal starting point for building libraries of complex oxazole derivatives for screening in drug discovery programs.[1][7][8]
Caption: Reaction pathways for creating substituted oxazoles.
Safety and Handling
Ethyl 2-chlorooxazole-4-carboxylate is considered a hazardous chemical and requires careful handling in a laboratory setting.[9]
Hazard Identification
| Hazard Class | Statement | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [2][10] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [2][10] |
Precautionary Measures and Handling
| Category | Precautionary Statement | GHS Code | Source |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [2][10] |
| Wash face, hands, and any exposed skin thoroughly after handling. | P264 | [9][10] | |
| Use only outdoors or in a well-ventilated area. | P271 | [10] | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [10] | |
| Response | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | P302+P352 | [9][10] |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | P304+P340 | [9][10] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | P305+P351+P338 | [2][10] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | - | [9] |
| Store locked up. | P405 | [9][10] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [9][10] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10] Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-chlorooxazole-4-carboxylate | 460081-18-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. Ethyl 2-chlorooxazole-4-carboxylate | C6H6ClNO3 | CID 2763184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE | 460081-18-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
